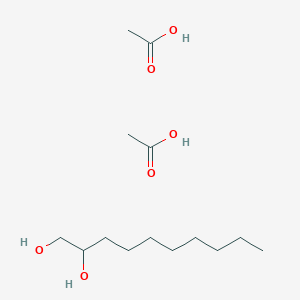
Acetic acid--decane-1,2-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–decane-1,2-diol (2/1) typically involves the esterification of acetic acid with decane-1,2-diol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product. The general reaction scheme is as follows:
CH3COOH+HOCH2(CH2)8CH2OH→CH3COOCH2(CH2)8CH2OH+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid–decane-1,2-diol (2/1) may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is typically purified through distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–decane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in decane-1,2-diol can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid–decane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid–decane-1,2-diol (2/1) depends on its specific application. In biochemical pathways, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can undergo hydrolysis, releasing acetic acid and decane-1,2-diol, which can interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decane-1,2-diol: A diol with similar hydroxyl functionality but without the ester linkage.
Acetic acid: A simple carboxylic acid without the diol component.
Ethylene glycol diacetate: An ester formed from ethylene glycol and acetic acid, similar in structure but with a shorter carbon chain.
Uniqueness
Acetic acid–decane-1,2-diol (2/1) is unique due to its combination of a long-chain diol and acetic acid, providing both hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications, particularly in the synthesis of amphiphilic molecules and as a potential antimicrobial agent.
Eigenschaften
CAS-Nummer |
60671-14-9 |
|---|---|
Molekularformel |
C14H30O6 |
Molekulargewicht |
294.38 g/mol |
IUPAC-Name |
acetic acid;decane-1,2-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-2-3-4-5-6-7-8-10(12)9-11;2*1-2(3)4/h10-12H,2-9H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
HVSGCLIYHSQHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CO)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


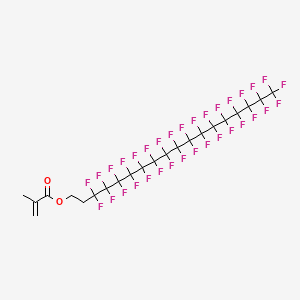
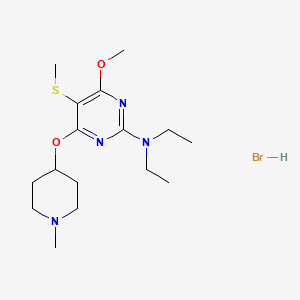
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
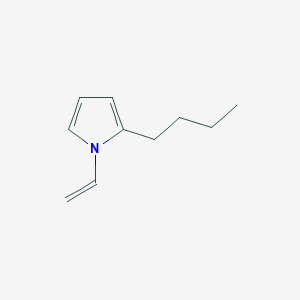
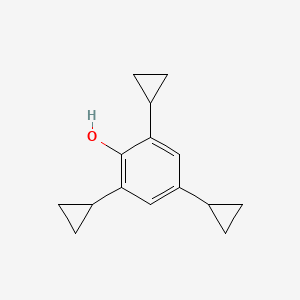
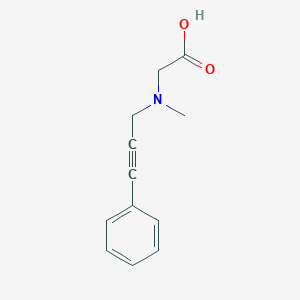
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)

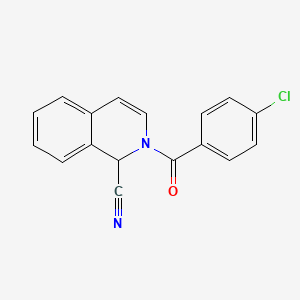
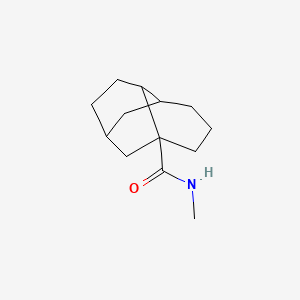
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
